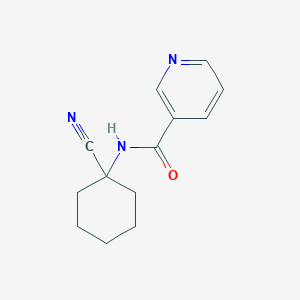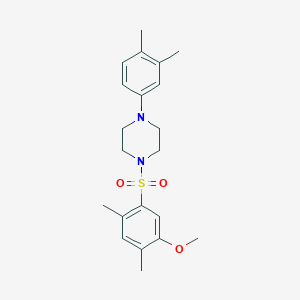
(R)-alpha-(4-biphenylmethyl)-proline-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-alpha-(4-biphenylmethyl)-proline-HCl” is a chemical compound. It is used for research and development purposes . The compound has a molecular formula of C23H27NO4 .
Molecular Structure Analysis
The molecular structure of a similar compound, Boc-®-alpha-(4-biphenylmethyl)-proline, includes 57 bonds in total: 30 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 hydroxyl group, and 1 Pyrrolidine .Aplicaciones Científicas De Investigación
Molecular Structure and Conformation Analysis
Studies on proline derivatives, such as (R)-alpha-(4-biphenylmethyl)-proline-HCl, often focus on their molecular structure and conformation. For example, the work by Lesarri et al. (2005) on 4-hydroxyproline derivatives in gas phase using laser-ablation molecular-beam Fourier transform microwave spectroscopy reveals insights into the intramolecular hydrogen bonding and ring puckering phenomena. These findings are crucial for understanding the stereochemical properties and reactivity of proline derivatives in various chemical and biological contexts (Lesarri, Cocinero, López, & Alonso, 2005).
Organocatalysis
The catalytic properties of proline and its derivatives have been extensively studied, with Chowdari, Ramachary, and Barbas (2003) demonstrating the use of L-proline in catalyzing the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active beta-amino alcohols. Such organocatalytic reactions are vital for synthesizing complex molecules with high stereoselectivity and are of great interest in organic synthesis and medicinal chemistry (Chowdari, Ramachary, & Barbas, 2003).
Synthesis of Functionalized Amino Acids
The versatility of proline derivatives is further exemplified in the synthesis of unusual amino acids, as reported by Romoff, Palmer, Mansour, Creighton, Miwa, Ejima, Moriwaki, and Soloshonok (2017). Their work on the scale-up synthesis of enantiomerically pure amino acids demonstrates the importance of proline-derived ligands in creating bioactive peptides and novel chemical entities. This research underscores the role of proline derivatives in expanding the toolkit for peptide and protein engineering (Romoff et al., 2017).
Biotechnological and Medicinal Applications
The biotechnological and medicinal applications of proline derivatives are vast. For instance, the study on microbial proline 4-hydroxylase by Shibasaki, Mori, Chiba, and Ozaki (1999) highlights the potential of proline hydroxylation in biotransformation processes, such as the conversion of L-proline to trans-4-hydroxy-L-proline. This process has implications for industrial production and the synthesis of therapeutically valuable compounds (Shibasaki, Mori, Chiba, & Ozaki, 1999).
Safety and Hazards
The safety data sheet for a similar compound, BOC-®-ALPHA-(4-BIPHENYLMETHYL)-PROLINE, provides information on its safety and hazards. It suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It also advises using personal protective equipment, ensuring adequate ventilation, and keeping the chemical in suitable and closed containers for disposal .
Propiedades
IUPAC Name |
(2R)-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-17(21)18(11-4-12-19-18)13-14-7-9-16(10-8-14)15-5-2-1-3-6-15;/h1-3,5-10,19H,4,11-13H2,(H,20,21);1H/t18-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OODCDGGNLJQZLT-GMUIIQOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

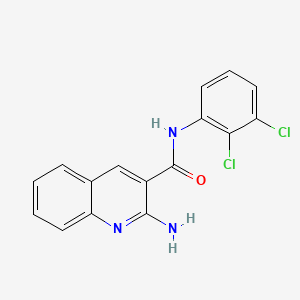
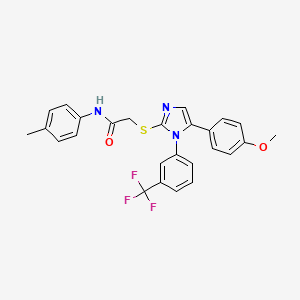


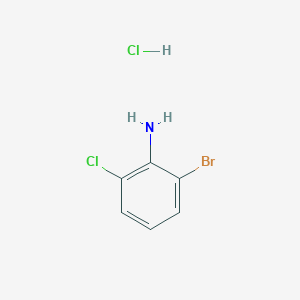

![N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B2708871.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2708873.png)
![N-[(4-chlorophenyl)methyl]-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2708875.png)
![2-(2,4-dichlorophenoxy)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2708878.png)

